Bis(mprp)
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
83385-99-3 |
|---|---|
Molecular Formula |
C20H24N8O13P2S2 |
Molecular Weight |
710.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy]-3-hydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H24N8O13P2S2/c29-11-7(39-19(13(11)31)27-5-25-9-15(27)21-3-23-17(9)44)1-37-14-12(30)8(2-38-43(35,36)41-42(32,33)34)40-20(14)28-6-26-10-16(28)22-4-24-18(10)45/h3-8,11-14,19-20,29-31H,1-2H2,(H,35,36)(H,21,23,44)(H,22,24,45)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
LPIKNCIDBJMEJO-XPWFQUROSA-N |
SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COC4C(C(OC4N5C=NC6=C5NC=NC6=S)COP(=O)(O)OP(=O)(O)O)O)O)O |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C5NC=NC6=S)COP(=O)(O)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COC4C(C(OC4N5C=NC6=C5NC=NC6=S)COP(=O)(O)OP(=O)(O)O)O)O)O |
Synonyms |
is(MPRP) P(1),P(2)-bis(6-mercaptopurine-9 beta-ribofuranoside)-5'-pyrophosphate |
Origin of Product |
United States |
Nomenclature and Structural Variants of P1,p2 Bis 6 Mercaptopurine 9 β D Ribofuranoside 5′ Pyrophosphate
Systematic Naming and Formal Identification
P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) pyrophosphate, a derivative of the purine (B94841) analogue 6-mercaptopurine (B1684380), is a compound of interest in biochemical and pharmacological research. nih.gov Its formal chemical identification is crucial for accurate scientific communication and reproducibility of studies. The compound is commonly known by the trivial name bis(thioinosinate) or the abbreviation Bis(mprp). nih.govresearchgate.net
The systematic name for this compound according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is [(2R,3R,4R,5R)-4-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy]-3-hydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate (B84403). nih.gov Other registered names include Inosine 5'-(trihydrogen diphosphate), 6-thio-, 5'-5'-ester with 6-thioinosine. nih.gov
The chemical and physical properties of P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) pyrophosphate are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C20H24N8O13P2S2 |
| Molecular Weight | 710.5 g/mol |
| CAS Number | 83385-99-3 |
| IUPAC Name | [(2R,3R,4R,5R)-4-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy]-3-hydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate nih.gov |
| Synonyms | Bis(mprp), P(1),P(2)-Bis(6-mercaptopurine-9 beta-ribofuranoside)-5'-pyrophosphate, bis(MPRP) nih.gov |
Acylated Derivatives of P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) Pyrophosphate
Acylation of the ribose moieties of P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) pyrophosphate results in derivatives with altered physicochemical properties. These structural modifications can influence the compound's cellular uptake and metabolic stability. Research has focused on butyryl and hexanoyl derivatives to investigate their potential biological activities. nih.govresearchgate.net
This derivative incorporates butyryl groups at the O2′ and O3′ positions of the ribofuranoside rings. This acylation increases the lipophilicity of the parent compound.
The systematic IUPAC name for this compound is [(2R,3R,4R,5R)-4-butanoyloxy-2-[[[[(2R,3R,4R,5R)-3,4-di(butanoyloxy)-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-3-yl] butanoate. nih.gov It is also referred to by synonyms such as Bis(dibutyryl-mprp) and P1,P2-Bis(dmrp). nih.gov
Key identifiers for this compound are provided in the table below.
| Identifier | Value |
| Molecular Formula | C36H48N8O17P2S2 |
| Molecular Weight | 990.9 g/mol nih.gov |
| CAS Number | 83385-96-0 nih.gov |
| IUPAC Name | [(2R,3R,4R,5R)-4-butanoyloxy-2-[[[[(2R,3R,4R,5R)-3,4-di(butanoyloxy)-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-3-yl] butanoate nih.gov |
| Synonyms | P1,P2-Bis(dmrp), Bis(dibutyryl-mprp), P(1),P(2)-Bis(O(2'),O(3')-dibutyryl-6-mercaptopurine-9 beta-ribofuranoside)-5'-pyrophosphate nih.gov |
Further increasing the acyl chain length, the dihexanoyl derivative features hexanoyl groups attached to the ribose units. This modification further enhances the lipophilic character of the molecule.
The formal IUPAC name is [(2R,3R,4R,5R)-2-[[[[(2R,3R,4R,5R)-3,4-di(hexanoyloxy)-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hexanoyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-3-yl] hexanoate (B1226103). nih.gov Common synonyms include Bis(dihexanoyl-mprp). nih.gov
The table below details the primary identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C44H64N8O17P2S2 |
| Molecular Weight | 1103.1 g/mol |
| CAS Number | 83385-95-9 nih.gov |
| IUPAC Name | [(2R,3R,4R,5R)-2-[[[[(2R,3R,4R,5R)-3,4-di(hexanoyloxy)-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hexanoyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-3-yl] hexanoate nih.gov |
| Synonyms | Bis(dihexanoyl-mprp), P(1),P(2)-Bis(O(2'),O(3')-dihexanoyl-6-mercaptopurine-9 beta-ribofuranoside)-5'-pyrophosphate nih.gov |
Synthetic Methodologies for P1,p2 Bis 6 Mercaptopurine 9 β D Ribofuranoside 5′ Pyrophosphate and Its Derivatives
Established Synthetic Procedures for P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) PyrophosphateCurrent time information in Bangalore, IN.
The synthesis of P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) Pyrophosphate, also referred to as bis(thioinosinate), follows established procedures in nucleotide chemistry. researchgate.net The general strategy involves the chemical coupling of two molecules of 6-mercaptopurine-9-β-D-ribofuranoside 5'-monophosphate (MPRP).
The process typically begins with the starting material, 6-mercaptopurine-9-β-D-ribofuranoside (6-thioinosine). sigmaaldrich.comscbt.com This nucleoside undergoes phosphorylation at the 5' position of the ribose sugar to yield the key intermediate, MPRP. The subsequent and crucial step is the formation of the pyrophosphate bridge. This is achieved by activating the 5'-monophosphate, often using a condensing agent, which facilitates the reaction with a second molecule of MPRP to form the symmetrical P1,P2-diphosphate linkage. The reaction yields the target compound, Bis(mprp). nih.gov
Table 1: Key Reactants and Products in Bis(mprp) Synthesis
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 6-Mercaptopurine-9-β-D-ribofuranoside | C₁₀H₁₂N₄O₄S | Starting Material |
| 6-Mercaptopurine-9-β-D-ribofuranoside 5'-monophosphate (MPRP) | C₁₀H₁₃N₄O₇PS | Intermediate Monophosphate |
Data sourced from sigmaaldrich.comnih.gov
Synthesis of Acylated P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) Pyrophosphate DerivativesCurrent time information in Bangalore, IN.
To enhance the lipophilicity of Bis(mprp), acylated derivatives are synthesized by introducing fatty acid chains to the ribose sugar moieties. Specifically, butyryl and hexanoyl derivatives have been created through established methods. researchgate.netnih.gov The synthesis targets the hydroxyl groups at the 2' and 3' positions of the ribose rings, resulting in P1,P2-bis(O2', O3'-diacyl-6-mercaptopurine-9-β-D-ribofuranoside-5') pyrophosphate compounds. researchgate.net
The synthetic route involves the reaction of Bis(mprp) with an appropriate acylating agent. For example, to produce the dibutyryl derivative, butyric anhydride (B1165640) or butyryl chloride would be used in the presence of a suitable base catalyst. The reaction conditions are controlled to ensure acylation occurs specifically at the desired hydroxyl positions. A similar approach using hexanoic anhydride or hexanoyl chloride yields the dihexanoyl derivative. These modifications result in molecules with significantly increased lipid solubility. nih.govscience.gov
Table 2: Examples of Acylated Bis(mprp) Derivatives
| Derivative Name | Acyl Group | Molecular Formula of Acylated Product |
|---|---|---|
| P1,P2-bis(O2',O3'-dibutyryl-6-mercaptopurine-9-β-D-ribofuranoside)-5'-pyrophosphate | Butyryl | C₃₆H₄₈N₈O₁₇P₂S₂ |
Data sourced from nih.gov
Considerations in Purification and Isolation of P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) Pyrophosphate Derivativesresearchgate.net
The purification and isolation of Bis(mprp) and its acylated derivatives are critical steps to ensure the removal of unreacted starting materials, monophosphate intermediates, and other by-products. The choice of technique depends on the specific properties of the compound being isolated.
A variety of chromatographic techniques are employed for this purpose. researchgate.net Given that the target molecules are nucleotides, methods such as ion-exchange chromatography are effective for separating compounds based on their charge differences. The pyrophosphate moiety carries a significant negative charge, allowing for its separation from the monophosphate precursor.
For more specialized separations, affinity chromatography is a powerful tool. For instance, columns containing phenylboronic acid-agarose can be used to specifically bind and separate molecules with cis-diol groups, such as those present on the ribose sugar of the unacylated parent compound. researchgate.net Furthermore, advanced techniques like Fast Protein Liquid Chromatography (FPLC) offer rapid and high-resolution purification of these nucleotide derivatives. researchgate.net
When purifying the acylated derivatives, their increased lipophilicity must be considered. Reversed-phase chromatography, which separates molecules based on hydrophobicity, becomes a particularly useful method. The butyryl and hexanoyl derivatives will be retained more strongly on a reversed-phase column than the more polar, unacylated Bis(mprp), allowing for effective separation.
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) Pyrophosphate | Bis(mprp), bis(thioinosinate) |
| 6-Mercaptopurine-9-β-D-ribofuranoside | 6-Thioinosine |
| 6-Mercaptopurine-9-β-D-ribofuranoside 5'-monophosphate | MPRP |
| P1,P2-bis(O2',O3'-dibutyryl-6-mercaptopurine-9-β-D-ribofuranoside)-5'-pyrophosphate | bis(dibutyryl-MPRP) |
| P1,P2-bis(O2',O3'-dihexanoyl-6-mercaptopurine-9-β-D-ribofuranoside)-5'-pyrophosphate | bis(dihexanoyl-MPRP) |
| 6-Mercaptopurine (B1684380) | - |
| Purine (B94841) | - |
Chemical Reactivity and Degradation Pathways of P1,p2 Bis 6 Mercaptopurine 9 β D Ribofuranoside 5′ Pyrophosphate
Hydrolytic Stability and Degradation
Hydrolysis involves the cleavage of chemical bonds through reaction with water. Bis(mprp) is susceptible to hydrolysis, particularly under specific pH conditions, leading to the formation of related mercaptopurine nucleotides.
Alkaline Hydrolysis to MPRP
Under alkaline conditions, P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) Pyrophosphate can undergo hydrolysis to yield 6-mercaptopurine-9-β-D-ribofuranoside-5′-monophosphate (MPRP) nih.gov. Alkaline hydrolysis is a common method used to quantify certain conjugated drugs by cleaving the linkage between the drug and its carrier molecule nih.gov. While the specific kinetics for Bis(mprp) are not detailed in the provided snippets, alkaline conditions are known to facilitate the hydrolysis of phosphate (B84403) anhydride (B1165640) bonds, which are present in the pyrophosphate linkage of Bis(mprp) researchgate.net.
Cleavage to MPR and MPR Diphosphate (B83284)
Research indicates that Bis(mprp) can also undergo cleavage to form 6-mercaptopurine-9-β-D-ribofuranoside (MPR) and MPR Diphosphate (6-mercaptopurine-9-β-D-ribofuranoside-5′-diphosphate) science.gov. This suggests an alternative hydrolytic pathway where the pyrophosphate bond is cleaved asymmetrically. The specific conditions favoring this cleavage pathway are not explicitly described in the provided text.
Oxidative Transformation and Oligomerization
Oxidative processes can also impact the stability of Bis(mprp), potentially leading to transformations and the formation of oligomeric species.
Formation of Cyclic Oligomers via Disulfide Linkages
Oxidative transformation of compounds containing thiol groups, such as mercaptopurine derivatives, can lead to the formation of disulfide bonds (-S-S-) nih.govnih.gov. These disulfide linkages can facilitate the formation of cyclic oligomers nih.govnih.gov. While the direct formation of cyclic oligomers of Bis(mprp) via disulfide linkages is mentioned nih.gov, the detailed mechanism and conditions are not provided in the search results. However, the formation of oligomers via disulfide bonds is a known phenomenon in protein chemistry and other fields involving thiol-containing molecules nih.govnih.govgoogle.com. The formation of higher molecular weight oligomers can occur through intermolecular disulfide bond reactions nih.gov.
Regeneration of Monomeric P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) Pyrophosphate
The regeneration of the monomeric form of P1,P2-Bis(6-mercaptopurine-9-β-D-ribofuranoside-5′) Pyrophosphate from its degradation products, particularly those formed through oxidative oligomerization via disulfide bonds, is a relevant consideration for its stability and potential recycling nih.gov. While the search results mention the possibility of regeneration nih.gov, specific details on the methods or efficiency of this process for Bis(mprp) are not available. In other chemical contexts involving disulfide formation, the reversal of disulfide bonds to regenerate monomers is possible under reducing conditions nih.gov.
Advanced Spectroscopic and Chromatographic Characterization of P1,p2 Bis 6 Mercaptopurine 9 β D Ribofuranoside 5′ Pyrophosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of complex organic molecules like bis(mprp). Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule, confirming the structure of the purine (B94841) and ribose components.
Table 2: Expected ¹H NMR Chemical Shifts for Bis(mprp) Based on Related Compounds
| Proton | Expected Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Purine H-8 | ~8.34 | Singlet |
| Purine H-2 | ~8.04 | Singlet |
| Ribose H-1' | ~5.84 | Doublet |
| Other Ribose Protons | 4.11 - 5.05 | Multiplets/Complex |
Data inferred from ¹H NMR analysis of 6-sulfopurin-9-yl riboside. psu.edu
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone for the analysis of nucleotides and their derivatives, providing high-resolution separation for both purification and quantification. psu.edusapub.org Due to the polar and anionic nature of bis(mprp), stemming from its multiple hydroxyl and pyrophosphate groups, specific HPLC methods are required for effective analysis. nih.gov
Anion-exchange chromatography is a primary technique for separating nucleotides based on the negative charges of their phosphate (B84403) groups. psu.eduresearchgate.net In this method, a positively charged stationary phase is used to retain anionic molecules like bis(mprp). Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. researchgate.net This technique is highly effective for separating nucleoside mono-, di-, and triphosphates, and by extension, dinucleoside pyrophosphates like bis(mprp), from less charged or neutral species. psu.edu The high charge density of the pyrophosphate moiety in bis(mprp) ensures strong retention on anion-exchange columns, allowing for excellent separation from its precursors and potential degradation products. psu.edu
Table 3: Typical Conditions for Anion-Exchange HPLC of Nucleotides
| Parameter | Description |
|---|---|
| Column | Strong or weak anion exchanger (e.g., DEAE-Sephadex) |
| Mobile Phase | Aqueous buffer (e.g., Triethylamine bicarbonate, Ammonium bicarbonate) |
| Elution | Gradient elution with increasing salt concentration or pH change |
| Detection | UV at λmax (e.g., ~320 nm) |
General conditions based on methods for purifying nucleotide derivatives.
Table 4: Typical Conditions for Reverse-Phase HPLC of Mercaptopurine Compounds
| Parameter | Description |
|---|---|
| Column | C18 or C8 reverse-phase column |
| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Sodium Acetate) mixture |
| Interaction Mode | Standard or Ion-Pairing (with counter-ions like triethylamine) |
| Detection | UV at λmax (~324 nm for 6-mercaptopurine) |
Conditions based on methods for 6-mercaptopurine (B1684380) and related metabolites. googleapis.com
Biochemical Interactions and Mechanistic Studies Excluding Clinical Human Trials
Impact on Cellular Proliferation and Growth Inhibition
The primary focus of research on Bis(mprp) has been its ability to inhibit the growth of cancer cells, particularly those that have developed resistance to standard chemotherapeutic agents like 6-mercaptopurine (B1684380).
The cytotoxic and growth-inhibitory effects of Bis(mprp) and its derivatives have been evaluated in several cell culture models. nih.govaacrjournals.org In the thiopurine-sensitive human cell line D98, Bis(mprp) demonstrated a potent inhibitory effect, with a 50% effective concentration (EC50) of 0.5 µM, identical to that of 6-mercaptopurine. aacrjournals.org
Studies using L1210 mouse leukemia cells and Chinese hamster lung fibroblasts have been instrumental in understanding the compound's activity. nih.govaacrjournals.org For instance, L1210 cells resistant to 6-mercaptopurine were inhibited by high concentrations (greater than 0.25 mM) of Bis(mprp). nih.gov To improve efficacy, more lipophilic acylated derivatives of Bis(mprp) were synthesized, which showed enhanced activity against resistant cell lines. aacrjournals.org
Table 1: Growth Inhibitory Activity of Bis(mprp) in a Thiopurine-Sensitive Cell Line
| Cell Line | Compound | EC50 (M) |
|---|---|---|
| D98 (human) | Bis(mprp) | 5 x 10⁻⁷ |
| D98 (human) | 6-mercaptopurine | 5 x 10⁻⁷ |
Data sourced from research on the effects of 6-mercaptopurine nucleotide derivatives. aacrjournals.org
A significant aspect of Bis(mprp) research is its differential activity in drug-sensitive versus drug-resistant cancer cell lines. Thiopurine resistance is often linked to a deficiency in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov
Bis(mprp) has shown promise in overcoming this resistance. It was found to be more active than 6-mercaptopurine against resistant D98 cells. aacrjournals.org In studies with L1210 mouse leukemia cells and V79 Chinese hamster lung fibroblasts that are resistant to 6-mercaptopurine (L1210/MPR and CH/TG sublines) due to HGPRT deficiency, Bis(mprp) demonstrated inhibitory effects where the parent drugs were ineffective. nih.gov
Lipophilic acylated derivatives, such as P1,P2-bis(O2,O3-dibutyryl-6-mercaptopurine-9-β-D-ribofuranoside-5') pyrophosphate [bis(dibut.MPR)P], were markedly more potent against the MPR-resistant L1210 subline than 6-mercaptopurine riboside (MPR). nih.govaacrjournals.org This suggests that modifying the structure of Bis(mprp) can significantly enhance its ability to circumvent thiopurine resistance. aacrjournals.org
Table 2: Comparative Activity of Bis(mprp) Derivatives in Thiopurine-Sensitive and -Resistant L1210 Cells
| Compound | L1210/0 (Sensitive) | L1210/MPR (Resistant) |
|---|---|---|
| MPR | Active | Resistant (up to 1 mM) |
| MPRP | Active | Resistant (up to 2 mM) |
| Bis(mprp) | Active | Inhibited by >0.25 mM |
| Bis(dibut.MPR)P | Active (less than MPR) | Significantly more active than MPR |
Data compiled from studies on 6-mercaptopurine nucleotide derivatives. nih.govaacrjournals.org
Studies in Cell Culture Models (e.g., D98, Chinese Hamster Lung, L1210 Cells)
Enzymatic Interactions and Resistance Circumvention
The mechanism by which Bis(mprp) overcomes drug resistance is closely tied to its interactions with key enzymes in the purine (B94841) salvage pathway.
HGPRT is a critical enzyme for the activation of thiopurine drugs, converting them into their cytotoxic nucleotide forms. aacrjournals.orgnih.govwikipedia.org A deficiency in this enzyme is a primary cause of resistance. nih.gov Bis(mprp) and its derivatives were specifically designed to bypass this metabolic step. aacrjournals.org The fact that Bis(mprp) can inhibit the growth of HGPRT-deficient cell lines indicates that its mechanism of action is not reliant on this enzyme for activation, allowing it to be effective where drugs like 6-mercaptopurine fail. nih.gov
Elevated activity of alkaline phosphohydrolases is another mechanism of drug resistance, as these enzymes can dephosphorylate and inactivate thiopurine nucleotides outside the cell. aacrjournals.org Research suggests that Bis(mprp) can also counter this resistance mechanism. Unlike 6-mercaptopurine riboside 5'-monophosphate (MPRP), which is quickly broken down, Bis(mprp) is degraded much more slowly in the extracellular environment to MPR and MPR diphosphate (B83284). aacrjournals.org This increased stability allows the compound to remain in its active or precursor form for longer, potentially overcoming the deactivating effects of alkaline phosphohydrolases. aacrjournals.org
Modulation of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity
Cellular Uptake and Intracellular Fate
The effectiveness of Bis(mprp) against resistant cells strongly implies that the compound is taken up by the cell as an intact molecule. nih.govaacrjournals.org The enhanced activity of its more lipophilic derivatives further supports this hypothesis of direct cellular entry. nih.gov It is proposed that once inside the cell, Bis(mprp) releases nucleoside diphosphates. aacrjournals.org This intracellular release circumvents the need for the initial enzymatic phosphorylation step that is absent in many drug-resistant cell lines. aacrjournals.org While the molecule can be slowly cleaved externally by cells into MPR and MPR diphosphate, its ability to enter the cell whole appears to be central to its mechanism for overcoming resistance. aacrjournals.org
Proposed Cellular Uptake Mechanisms of Intact Acylated Derivatives
The cellular uptake of acylated derivatives of 6-mercaptopurine (MP) nucleotide analogues, such as Bis(mprp), is a critical determinant of their biological activity, particularly in cells resistant to the parent drug. Research suggests that these lipophilic prodrugs are designed to circumvent the reliance on nucleoside transporters, which can be a mechanism of drug resistance. Instead, they are proposed to enter cells through direct membrane passage or endocytosis.
Studies on derivatives like bis(dibutyryl-mprp) indicate that their effects are likely the result of the cellular uptake of the intact molecule. nih.gov This method of entry is crucial for their efficacy in cell lines that are resistant to 6-mercaptopurine (MPR), as these cells may have deficient transport mechanisms for the parent nucleoside. The acylation of the nucleoside diphosphate increases its lipophilicity, facilitating its ability to cross the biological membrane. researchgate.net This approach is a key strategy in the development of anti-HIV and anticancer nucleoside analogues, where overcoming inefficient cellular uptake is a significant hurdle. nih.gov
The general mechanisms for cellular entry of complex molecules include:
Direct Translocation: Wherein molecules disrupt the cell plasma membrane to enter the cytoplasm directly, an energy-independent process that avoids endosomal pathways. wilhelm-lab.com
Endocytosis: An energy-dependent process where the cell membrane engulfs substances. This includes pathways like clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis, which internalize substances into vesicles. wilhelm-lab.comscienceopen.com
While the precise endocytic pathway for Bis(mprp) derivatives is not fully elucidated, the uptake is confirmed to be an energy-dependent process. scienceopen.com The increased lipophilicity from acylation allows these compounds to interact with the lipid bilayer, suggesting that direct passage is a plausible mechanism. researchgate.net
Extracellular and Intracellular Metabolic Pathways
The metabolism of Bis(mprp) and its acylated derivatives is a multi-step process that begins extracellularly and continues within the cell, ultimately leading to the release of active metabolites. These prodrugs are designed to be hydrolyzed to release the corresponding nucleoside diphosphate. nih.gov
Extracellular Degradation: Once in the biological medium, acylated derivatives like bis(dibutyryl-mprp) can undergo degradation. This process can release the less acylated or non-acylated parent compounds. For instance, dibut.MPRP has been identified as a possible breakdown product of bis(dibut.MPR)P. nih.gov In MP-sensitive cells, the predominant mechanism of action for these derivatives is often their degradation in the extracellular environment to release 6-mercaptopurine riboside (MPR), which can then be taken up by the cells. nih.gov
Intracellular Metabolism: Following cellular uptake, the prodrugs undergo further enzymatic hydrolysis. Studies conducted in cell extracts confirm that bis(acyloxybenzyl)nucleoside diphosphates are converted to the nucleoside diphosphate. nih.gov The ultimate goal of this metabolic conversion is to generate the corresponding nucleoside triphosphate, which is the active form of the drug. Nucleoside diphosphate kinases (NDPK) catalyze the final phosphorylation step from the diphosphate to the triphosphate (NDP + ATP <=> NTP + ADP). bmrservice.com
This prodrug strategy is designed to bypass potentially inefficient initial phosphorylation steps that many nucleoside analogues face. nih.gov The metabolic pathways are crucial as they convert the inactive prodrug into its therapeutically active form.
| Metabolic Stage | Location | Process | Products |
| Initial Degradation | Extracellular | Spontaneous or enzymatic hydrolysis | Less acylated derivatives (e.g., dibut.MPRP), Parent nucleoside (e.g., MPR) |
| Intracellular Hydrolysis | Cytoplasm | Enzymatic removal of protecting groups (e.g., acyloxybenzyl) | Nucleoside Diphosphate (e.g., MPR-diphosphate) |
| Final Activation | Cytoplasm | Phosphorylation by Nucleoside Diphosphate Kinase (NDPK) | Nucleoside Triphosphate (e.g., MPR-triphosphate) |
Relationship Between Structure, Metabolism, and Biological Effects
The chemical structure of Bis(mprp) derivatives, particularly the nature and extent of their acylation, is directly linked to their metabolic fate and subsequent biological activity. collaborativedrug.com This structure-activity relationship (SAR) is fundamental to their design as effective therapeutic agents. nih.gov
Correlation of Acylation with Cellular Activity
Acylation serves to increase the lipophilicity of the nucleoside diphosphate, which is a key factor influencing its cellular uptake and activity, especially in drug-resistant cells.
Enhanced Activity in Resistant Cells: In 6-mercaptopurine-resistant cell lines (L1210/MPR), the highly acylated derivative bis(dibut.MPR)P was shown to be effective, whereas the less acylated dibut.MPRP had minimal ability to inhibit these cells. nih.gov This suggests that the intact, more lipophilic molecule is necessary to bypass the resistance mechanism, which is likely a defect in drug transport or initial phosphorylation.
Influence on Potency: The nature of the acyl group can influence the compound's stability and the rate at which the active nucleoside diphosphate is released. Studies on similar DiPPro-nucleotides showed that the stability and the amount of nucleoside diphosphate formed were dependent on the substituent in the benzoyl moiety of the protecting group. nih.gov This fine-tuning of the chemical structure allows for the modulation of the drug's activity profile.
Selectivity: Acylation can also contribute to the selectivity of the compounds towards cancer cells over normal cells. In studies with other acylated flavonoids, the derivatives showed preferential activity against tumor cells and lower cytotoxicity to normal cells. frontierspartnerships.org
The cytotoxic activity of these derivatives is often dependent on the position and nature of the acyl groups. frontierspartnerships.org For example, research on bis(dibut.MPR)P demonstrated it could elicit a decrease in the median cell size of L1210/MPR cultures more rapidly and at lower concentrations than the non-acylated bis(MPR)P. nih.gov
| Compound | Acylation Level | Activity in MP-Resistant Cells | Proposed Mechanism |
| bis(dibut.MPR)P | High (Butyryl groups) | Active | Cellular uptake of the intact molecule. nih.gov |
| dibut.MPRP | Moderate | Minimal activity | Inefficient uptake/action in resistant cells. nih.gov |
| bis(MPR)P | None | Less potent than acylated form | Lower lipophilicity and cellular uptake. nih.gov |
Role of Released Nucleoside Diphosphates in Biological Response
The primary role of Bis(mprp) prodrugs is to deliver nucleoside diphosphates (NDPs) into the cell. nih.gov NDPs are crucial intermediates in numerous cellular processes. ontosight.ai
Once released inside the cell, the nucleoside diphosphate (e.g., 6-mercaptopurine riboside diphosphate) serves as a substrate for nucleoside diphosphate kinases (NDPK). bmrservice.com These enzymes transfer a phosphate (B84403) group from a nucleoside triphosphate, typically ATP, to the released NDP, converting it into the corresponding nucleoside triphosphate (NTP). bmrservice.com
This resulting nucleoside triphosphate is the ultimate active metabolite. For 6-mercaptopurine, this triphosphate analogue can then be incorporated into DNA and RNA, leading to cytotoxicity and the inhibition of cell proliferation. The function of NDPs is to act as building blocks for nucleic acid synthesis and as energy-rich molecules for various cellular processes. ontosight.ai By delivering the diphosphate form directly, the Bis(mprp) prodrug strategy bypasses the initial, often rate-limiting, phosphorylation steps that can be inefficient or compromised in drug-resistant cancer cells. nih.gov
The release of these diphosphates is therefore central to the biological response, initiating the final step of activation to the cytotoxic triphosphate form.
Q & A
Q. What are the primary biochemical mechanisms by which Bis(MPRP) exerts its antileukemic activity in vitro?
Bis(MPRP) inhibits purine nucleotide synthesis by converting to 6-thioguanine nucleotides, which integrate into DNA, disrupting replication and repair processes. Its efficacy in drug-sensitive leukemia cell lines (e.g., L1210/0) relies on hypoxanthine-guanine phosphoribosyltransferase (HGPRT)-mediated conversion to active metabolites. Resistance mechanisms, such as reduced HGPRT activity, highlight the importance of validating enzyme functionality in experimental models .
Q. How should researchers design in vitro assays to compare Bis(MPRP) with its nucleotide analogs (e.g., MPR, dibut.MPRP)?
Experimental controls must include:
- Cell line specificity : Use HGPRT-deficient (e.g., L1210/MPR) and -proficient lines to assess metabolic dependency.
- Degradation controls : Account for phospholipase-mediated hydrolysis in culture media, which varies by cell type and affects bioavailability.
- Dose-response curves : Test analogs at equimolar concentrations to isolate structural effects (e.g., bis-phosphate vs. mono-phosphate derivatives) .
Q. What in vitro models are most suitable for studying Bis(MPRP) resistance mechanisms?
HGPRT-deficient cell lines (e.g., HEpNo.2/MP) are critical for investigating resistance. However, tissue-specific phospholipase activity in media can alter compound stability, necessitating media composition analysis and protease inhibitor use to mitigate confounding degradation .
Advanced Research Questions
Q. How can contradictory findings on Bis(MPRP) efficacy across cell lines (e.g., L1210 vs. CH/TG) be reconciled?
Contradictions often arise from:
- Cell type-specific metabolism : Differences in nucleotide phosphatase activity or membrane permeability.
- Experimental variables : Media composition (e.g., serum-derived enzymes) and incubation times. Mitigation strategies:
- Standardize media conditions and validate metabolite stability via HPLC.
- Use isogenic cell lines to isolate genetic contributors (e.g., HGPRT knockout vs. wild-type) .
Q. What methodological approaches resolve conflicting data on Bis(MPRP) bypassing drug resistance in HGPRT-deficient models?
- Structure-activity relationship (SAR) studies : Compare bis-phosphate derivatives (e.g., bis(MPRP)P) with mono-phosphate analogs to assess membrane permeability and intracellular retention.
- Metabolomic profiling : Quantify intracellular 6-thioguanine nucleotide levels via mass spectrometry to confirm uptake and conversion pathways .
Q. How can multi-omics approaches enhance understanding of Bis(MPRP) mechanisms in heterogeneous tumor populations?
- Transcriptomics : Identify resistance-associated genes (e.g., ABC transporters) in surviving cell subpopulations.
- Proteomics : Map HGPRT activity and nucleotide phosphatase expression across treatment phases.
- Integration with pharmacokinetic models : Use in silico simulations to predict metabolite accumulation under varying pH and enzyme kinetics .
Methodological and Data Analysis Considerations
Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in Bis(MPRP) cytotoxicity assays?
- Non-linear regression models : Fit IC50 curves using four-parameter logistic equations to account for Hill slope variability.
- Cluster analysis : Segment cell populations based on viability thresholds to identify resistant subclones.
- Bayesian hierarchical models : Address inter-experimental variability in replicate studies .
Q. How should researchers address literature gaps when formulating hypotheses about Bis(MPRP) combination therapies?
- Systematic reviews : Prioritize gaps identified in preclinical studies (e.g., synergy with radiotherapy or alkylating agents).
- PICOT framework : Define Population (e.g., TP53-mutant leukemias), Intervention (Bis(MPRP) + DNA-damaging agent), Comparison (monotherapy), Outcome (apoptosis rate), and Timeframe (48-hour exposure) .
Data Management and Reproducibility
Q. What practices ensure reproducibility in Bis(MPRP) studies, given media-dependent degradation observed in vitro?
Q. How can researchers optimize data retrieval and reanalysis for long-term Bis(MPRP) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
